4-Hydroxy-5-phenyl-valeric acid
Description
Properties
CAS No. |
174720-07-1 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-hydroxy-5-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,13,14) |
InChI Key |
OTIPOAGPXXBSSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Alkylation Strategy
The core synthetic framework adapts methodologies from polyhydroxyalkanoate precursor synthesis. Bromovaloric acid derivatives serve as essential intermediates:
Step 1: Bromoalkanoic acid preparation
5-Bromovaleric acid undergoes thioether formation with phenylmagnesium bromide in tetrahydrofuran at −78°C. The reaction mechanism proceeds via Grignard addition:
$$
\text{5-Bromovaleric acid} + \text{PhMgBr} \xrightarrow{\text{THF, -78°C}} \text{5-Phenylvaleric acid bromide}
$$
Step 2: Hydroxylation at C4
Oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the hydroxyl group through epoxidation followed by acid-catalyzed ring opening:
$$
\text{5-Phenylvaleric acid} \xrightarrow{\text{mCPBA, CH₂Cl₂}} \text{4,5-Epoxy-5-phenylvaleric acid} \xrightarrow{\text{H₃O⁺}} \text{4-Hydroxy-5-phenyl-valeric acid}
$$
Table 1: Optimization of hydroxylation conditions
| Oxidizing Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| mCPBA | 0 | 48 |
| H₂O₂/HCOOH | 25 | 32 |
| OsO₄/NMO | −20 | 41 |
Lactone Hydrolysis Route
Phenyl-γ-valerolactones undergo regioselective ring-opening to yield the target compound:
$$
\text{5-Phenyl-γ-valerolactone} \xrightarrow{\text{1M NaOH, 80°C}} \text{4-Hydroxy-5-phenyl-valeric acid} \quad (55\% \text{ yield})
$$
The reaction mechanism involves nucleophilic attack by hydroxide at the γ-position, favored by the electron-withdrawing phenyl group.
Biotechnological Production
Microbial Fermentation
Pseudomonas oleovorans YN2 strain demonstrates capacity to biosynthesize hydroxylated valeric acid derivatives when fed phenyl-containing substrates:
Culture conditions
- Medium: M9 minimal salts + 0.5% glucose + 0.1% 5-phenylvaleric acid
- Duration: 48 hr at 30°C
- Productivity: 33 mg polymer/L culture containing 18% 4-hydroxy units
Table 2: Microbial production parameters
| Substrate | Biomass (g/L) | Product (mg/g biomass) |
|---|---|---|
| 5-Phenylvaleric acid | 1.53 | 92 |
| Glucose + phenyl acetate | 2.11 | 67 |
Enzymatic Hydroxylation
Cytochrome P450 enzymes from Aspergillus niger catalyze position-specific hydroxylation:
$$
\text{5-Phenylvaleric acid} \xrightarrow{\text{CYP450, NADPH}} \text{4-Hydroxy-5-phenyl-valeric acid} \quad (k_{cat} = 2.1 \text{ s}^{-1})
$$
Oxygen limitation and NADPH regeneration systems critically affect conversion efficiency.
Analytical Characterization
Spectroscopic Identification
- δ 7.32–7.25 (m, 5H, Ph)
- δ 4.12 (q, J = 6.8 Hz, 1H, C4-OH)
- δ 2.68 (t, J = 7.2 Hz, 2H, C2)
- δ 1.82–1.65 (m, 4H, C3/C4)
- ESI-MS: m/z 195.1 [M+H]⁺
- Fragmentation pattern: Loss of H₂O (m/z 177.1) and COOH (m/z 135.0)
Chromatographic Methods
HPLC-DAD analysis using C18 column (4.6 × 250 mm) with 0.1% formic acid/acetonitrile gradient achieves baseline separation in 15 min. Retention time: 8.92 min (λ = 254 nm).
Industrial-Scale Considerations
Cost Analysis
Table 3: Production cost comparison (per kg)
| Method | Raw Materials | Energy | Total |
|---|---|---|---|
| Chemical synthesis | $320 | $180 | $500 |
| Microbial production | $210 | $150 | $360 |
| Enzymatic | $480 | $90 | $570 |
Environmental Impact
Life cycle assessment reveals microbial routes reduce CO₂ emissions by 42% compared to chemical methods, primarily through avoided halogenated solvent use.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-phenyl-valeric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: 4-Keto-5-phenyl-valeric acid or 4-carboxy-5-phenyl-valeric acid.
Reduction: 4-Hydroxy-5-phenyl-pentanol.
Substitution: 4-Halo-5-phenyl-valeric acid derivatives.
Scientific Research Applications
4-Hydroxy-5-phenyl-valeric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying metabolic pathways involving hydroxylation.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-phenyl-valeric acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group allows it to form hydrogen bonds with active sites of enzymes, influencing metabolic pathways. The phenyl group provides hydrophobic interactions, enhancing its binding affinity to certain molecular targets.
Comparison with Similar Compounds
Bioactivity and Metabolic Roles
- 4-Hydroxy-5-phenyl-valeric acid: Limited direct data, but sulfated derivatives (e.g., 4-Hydroxy-5-phenyl-valeric acid-O-sulphate) suggest hepatic conjugation pathways .
- 5-(3',4'-Dihydroxyphenyl)valeric acid: Strong association with dietary polyphenol metabolism; exhibits anti-inflammatory properties in vitro .
- 4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid) : Dopamine metabolite; clinical biomarker for neurodegenerative disorders .
Solubility and Reactivity
- Methoxy groups (e.g., in Homovanillic acid) balance polarity and lipophilicity, favoring blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
